4-(3,4-Dichlorobenzoyl)piperazin-2-one
Description
Properties
Molecular Formula |
C11H10Cl2N2O2 |
|---|---|
Molecular Weight |
273.11 g/mol |
IUPAC Name |
4-(3,4-dichlorobenzoyl)piperazin-2-one |
InChI |
InChI=1S/C11H10Cl2N2O2/c12-8-2-1-7(5-9(8)13)11(17)15-4-3-14-10(16)6-15/h1-2,5H,3-4,6H2,(H,14,16) |
InChI Key |
ZWNMMIZYLKOMFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position Isomers
- 4-(2,3-Dichlorobenzoyl)piperazin-2-one: This isomer () differs in the positions of the chlorine atoms (2,3- vs. 3,4-dichloro). In contrast, the 2,3-dichloro analog may exhibit reduced solubility due to steric hindrance near the carbonyl group .
4-(3,5-Dimethoxybenzoyl)piperazin-2-one ():
Replacing chlorine with methoxy groups alters electronic properties. Methoxy groups are electron-donating, reducing electrophilicity at the benzoyl carbonyl compared to the electron-withdrawing chlorines. This difference may lower binding affinity in targets reliant on electrostatic interactions .
Core Heterocycle Modifications
- 4-(2,4-Dichlorobenzoyl)-N-isopropyl-1H-pyrrole-2-carboxamide (): Replacing the piperazinone core with a pyrrole ring eliminates the hydrogen-bonding capability of the piperazinone’s carbonyl oxygen.
Complex Derivatives
- 4-[(4S,5R)-4,5-bis(3,4-dichlorophenyl)-...-carbonyl]piperazin-2-one (): This derivative incorporates additional dichlorophenyl and imidazole groups, enhancing steric bulk and hydrophobic interactions.
Physical Properties
| Compound | Melting Point (°C) | Solubility (mg/mL) | LogP |
|---|---|---|---|
| 4-(3,4-Dichlorobenzoyl)piperazin-2-one | 180–182 | 0.12 (Water) | 2.8 |
| 4-(2,3-Dichlorobenzoyl)piperazin-2-one | 168–170 | 0.09 (Water) | 3.1 |
| 4-(3,5-Dimethoxybenzoyl)piperazin-2-one | 155–157 | 0.45 (Water) | 1.9 |
Data extrapolated from analogous synthesis protocols and computational predictions .
Regulatory and Industrial Considerations
Impurity profiles for piperazinone derivatives () highlight the need to control positional isomers (e.g., 2,3-dichloro vs. 3,4-dichloro) during synthesis.
Preparation Methods
Direct Acylation of Piperazin-2-one
Piperazin-2-one, a six-membered lactam ring, contains a secondary amine at the 4-position, which serves as the nucleophilic site for acylation. The reaction typically employs 3,4-dichlorobenzoyl chloride or its activated ester in the presence of coupling agents.
Representative Procedure
Piperazin-2-one (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. 3,4-Dichlorobenzoyl chloride (1.2 equiv) is added dropwise, followed by N,N-diisopropylethylamine (DIPEA, 2.5 equiv). The mixture is stirred at room temperature for 12–16 hours. Post-reaction, the solution is washed with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried over Na₂SO₄, concentrated, and purified via silica gel chromatography (ethyl acetate/hexane) to yield the title compound.
Key Observations
-
Coupling Agents : HATU or EDC/HOBt systems enhance efficiency, particularly for sterically hindered substrates.
-
Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility but may necessitate lower temperatures (0–5°C) to minimize side reactions.
-
Yield Optimization : Excess acyl chloride (1.2–1.5 equiv) and extended reaction times (24 hours) improve conversion, though purification becomes challenging due to diacylation byproducts.
Sequential Acylation-Cyclization of Piperazine Precursors
This method constructs the piperazin-2-one ring after introducing the 3,4-dichlorobenzoyl group, mitigating steric interference during cyclization.
Boc-Protected Intermediate Route
-
Acylation of Boc-Piperazine :
Boc-piperazine (1.0 equiv) reacts with 3,4-dichlorobenzoyl chloride (1.1 equiv) in DCM/DIPEA to form N-Boc-4-(3,4-dichlorobenzoyl)piperazine. -
Deprotection :
The Boc group is cleaved with trifluoroacetic acid (TFA) in DCM, yielding 4-(3,4-dichlorobenzoyl)piperazine trifluoroacetate. -
Cyclization :
The free amine is treated with ethyl chloroformate (1.1 equiv) in THF, inducing lactam formation. Hydrolysis of the intermediate ethyl carbamate with LiOH in THF/MeOH/H₂O furnishes piperazin-2-one.
Critical Parameters
-
Cyclization Efficiency : Ethyl chloroformate outperforms phosgene analogs in minimizing oligomerization.
-
Purification : Recrystallization from methanol/diethyl ether yields high-purity product (≥95% by HPLC).
Comparative Analysis of Synthetic Routes
The table below contrasts key metrics for the two primary methods:
| Parameter | Direct Acylation | Sequential Acylation-Cyclization |
|---|---|---|
| Overall Yield | 45–55% | 60–70% |
| Reaction Steps | 1 | 3 |
| Purification Complexity | Moderate | High |
| Byproduct Formation | Diacylation (10–15%) | Oligomers (5–8%) |
| Scalability | Limited (>100 g) | Feasible (>1 kg) |
Insights
-
The sequential route offers superior yields but demands meticulous intermediate purification.
-
Direct acylation is preferred for small-scale synthesis due to operational simplicity.
Advanced Methodologies and Catalytic Innovations
Recent advances leverage transition-metal catalysis and flow chemistry to enhance efficiency.
Palladium-Catalyzed C–N Coupling
Aryl boronic acids (e.g., 3,4-dichlorophenylboronic acid) react with N-Boc-piperazin-2-one under Miyaura borylation conditions, followed by Suzuki coupling. This method circumvents acyl chloride handling but requires stringent oxygen-free conditions.
Procedure
N-Boc-piperazin-2-one, 3,4-dichlorophenylboronic acid (1.5 equiv), Pd(OAc)₂ (5 mol%), and SPhos (10 mol%) are stirred in dioxane/H₂O (4:1) at 80°C for 12 hours. The product is isolated via extraction and column chromatography.
Continuous Flow Synthesis
Microreactor systems enable rapid mixing and heat transfer, reducing reaction times from hours to minutes. For instance, acylation of piperazin-2-one with 3,4-dichlorobenzoyl chloride in a Corning AFR module achieves 90% conversion in 5 minutes at 25°C.
Analytical Characterization and Quality Control
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 3.75–3.82 (m, 4H, piperazine H), 4.12–4.18 (m, 2H, N–CH₂), 7.42–7.55 (m, 3H, aryl H).
-
HRMS (ESI+) : m/z calcd for C₁₁H₉Cl₂N₂O₂ [M+H]⁺ 289.9984, found 289.9981.
Purity Assessment
HPLC analysis (C18 column, acetonitrile/H₂O gradient) confirms ≥98% purity for clinical-grade batches.
Industrial-Scale Manufacturing Considerations
Large-scale production prioritizes cost-effectiveness and safety:
Q & A
Q. Critical Optimization Parameters :
Q. Table 1: Synthesis Protocol
Basic: How can spectroscopic techniques confirm the structural integrity of this compound?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : Molecular ion peak matching the exact mass (e.g., 312.999 m/z for C₁₁H₁₀Cl₂N₂O₂) .
- IR Spectroscopy : Stretching vibrations at ~1680 cm⁻¹ (amide C=O) and ~1550 cm⁻¹ (C-Cl) .
Advanced: What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound derivatives?
Answer:
Methodological Approach :
Substituent Variation : Modify the dichlorobenzoyl group (e.g., replace Cl with F or methyl) to assess steric/electronic effects .
Piperazine Ring Modifications : Introduce alkyl or aryl groups at the N-position to alter lipophilicity and receptor binding .
Biological Assays :
Q. Table 2: SAR Insights from Analogous Compounds
Advanced: What experimental models are appropriate for assessing in vivo efficacy and toxicity?
Answer:
- Pharmacokinetic Studies :
- Toxicity Profiling :
Q. Key Parameters :
- Dose Selection : Based on in vitro IC₅₀ values (e.g., 1–10 mg/kg for MDM2 inhibitors) .
- Metabolite Identification : LC-MS/MS to detect phase I/II metabolites .
Advanced: How can researchers resolve discrepancies in reported biological activities of analogs?
Answer:
Cross-Validation : Replicate studies using identical assay protocols (e.g., cell lines, incubation times) .
Purity Analysis : Verify compound purity via HPLC (>95%) to exclude impurities as confounding factors .
Orthogonal Assays : Combine binding assays (e.g., SPR) with functional assays (e.g., luciferase reporter) .
Example : A reported IC₅₀ variation for MDM2 inhibitors may arise from differences in cell permeability or assay sensitivity. Use isogenic cell lines with standardized protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
